Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-9(17)15-10-3-5-11(6-4-10)16-23(19,20)12-7-8-22-13(12)14(18)21-2/h3-8,16H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEIQQHTXGTAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps. . The final step involves esterification to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, including enzyme inhibition and protein binding assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Key Observations
Core Structure Variations: All compounds share a methyl thiophene-2-carboxylate backbone. The sulfamoyl group at position 3 is a common feature, but substituents on the phenyl or sulfamoyl group dictate biological activity and applications. Example: Thifensulfuron-methyl (herbicide) incorporates a triazine-carbamoyl group, enabling herbicidal activity via acetolactate synthase inhibition , while the PPARβ/δ antagonist in uses a 4-isopentylamino-2-methoxyphenyl group for receptor targeting .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., ) achieves high yields (99%) compared to traditional methods, highlighting advancements in rapid functionalization of thiophene derivatives .
Pharmacological vs. The target compound’s 4-acetamidophenyl group may confer selectivity for human enzymes or receptors, though further studies are needed.
Physicochemical and Functional Differences
Solubility and Reactivity :
- Biological Activity: PPARβ/δ antagonist () shows nanomolar-range receptor affinity, while thifensulfuron-methyl acts at micromolar concentrations in plants.
Biological Activity
Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H14N2O4S
- Molecular Weight : 278.32 g/mol
- IUPAC Name : this compound
The synthesis of this compound typically involves the following steps:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction, where sulfur and α-methylene carbonyl compounds are condensed.
- Introduction of the Sulfamoyl Group : Achieved through sulfonation reactions with appropriate reagents.
- Esterification : The final step involves reacting the carboxylic acid with methanol to form the methyl ester.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in different therapeutic areas:
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have demonstrated that this compound can inhibit cancer cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. For example, it has been shown to induce apoptosis in human cancer cell lines by activating caspase pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies suggest that it can reduce inflammation markers in animal models, potentially making it a candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes or bacterial metabolism.
- Modulation of Gene Expression : The compound can alter the expression levels of genes associated with inflammation and cancer progression.
- Interference with Cell Signaling Pathways : It impacts pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Q & A
Q. What are the standard synthetic routes for Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate, and what purification methods ensure high yield?
The synthesis typically involves multi-step organic reactions, starting with thiophene-2-carboxylic acid derivatives. Key steps include:
- Sulfonylation : Reacting the thiophene core with 4-acetamidophenylsulfonamide in the presence of a coupling agent (e.g., EDCI or DCC) under inert conditions .
- Esterification : Methylation of the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄ or DCC) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity. NMR and HPLC are critical for validating intermediate and final product integrity .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and functional group integration (e.g., sulfamoyl vs. acetamido protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy, resolving ambiguities in sulfamoyl vs. carbamoyl substitutions .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and purity .
Q. What functional groups dominate its reactivity, and how do they influence downstream modifications?
The sulfamoyl (–SO₂NH–) and acetamido (–NHCOCH₃) groups are electrophilic hotspots.
- Sulfamoyl : Participates in nucleophilic substitutions (e.g., alkylation with iodomethane) .
- Acetamido : Resists hydrolysis under mild conditions but can be deacetylated under strong acidic/basic conditions for further derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during sulfamoylation?
- Temperature Control : Maintaining 0–5°C during sulfamoylation reduces sulfonate ester formation .
- Solvent Selection : Anhydrous DMF minimizes hydrolysis of the sulfonyl chloride intermediate .
- Catalyst Screening : Triethylamine or DMAP enhances coupling efficiency by scavenging HCl .
Q. What QSAR strategies are applicable to correlate structural variations with bioactivity?
- 3D-QSAR : CoMFA/CoMSIA models map steric/electrostatic fields around the thiophene ring and sulfamoyl group to predict enzyme inhibition (e.g., carbonic anhydrase) .
- Substituent Analysis : Introducing electron-withdrawing groups (e.g., –NO₂) at the 4-methylphenyl position enhances binding affinity by 20–30% in preliminary docking studies .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be reconciled?
- Orthogonal Assays : Validate target specificity using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) alongside MIC tests (e.g., against S. aureus) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain off-target effects .
Q. What protocols evaluate the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC. The acetamido group is stable at pH 5–7 but hydrolyzes in acidic conditions .
- Thermal Stability : Accelerated stability testing (40°C/75% RH for 6 months) reveals no significant decomposition when stored in amber vials .
Q. Which in vitro assays are suitable for assessing its enzyme inhibition potential?
- Fluorescence-Based Assays : Measure inhibition of human carbonic anhydrase IX (hCA IX) using 4-methylumbelliferyl acetate as a substrate .
- Kinetic Analysis : Determine Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. How can solubility and bioavailability be improved without compromising activity?
- Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl group to enhance intestinal absorption .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to increase aqueous solubility by 5-fold .
Q. What strategies enable regioselective modifications of the thiophene ring?
- Directed Lithiation : Use LDA at –78°C to selectively deprotonate the 5-position for halogenation or carboxylation .
- Cross-Coupling : Suzuki-Miyaura coupling at the 4-position introduces aryl/heteroaryl groups without disrupting the sulfamoyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
